molecular formula C21H16F3N5O3 B6480419 2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 863446-70-2

2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6480419
CAS No.: 863446-70-2
M. Wt: 443.4 g/mol
InChI Key: KJMLARFCQKFYEQ-UHFFFAOYSA-N
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Description

2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C21H16F3N5O3 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.12052388 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide , commonly referred to by its CAS number 863446-70-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F3N5O3C_{21}H_{16}F_3N_5O_3, with a molecular weight of 443.4 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can interact with various biological targets, including:

  • Kinases : These compounds may act as inhibitors of specific kinases involved in cell signaling pathways.
  • Inflammatory mediators : They can modulate the activity of transcription factors like NF-κB, which plays a crucial role in inflammatory responses.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies showed that certain pyrazolo derivatives inhibited the proliferation of cancer cell lines with IC50 values ranging from 10 to 50 µM . This suggests a promising therapeutic potential against various types of cancers .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent:

  • A study reported that related compounds effectively inhibited LPS-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM , indicating their capacity to reduce inflammation .

Antiviral Activity

Recent research has highlighted the antiviral capabilities of pyrazolo[3,4-d]pyrimidine derivatives:

  • Specifically, they have been identified as potent inhibitors against β-coronaviruses, suggesting their utility in treating viral infections .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of NF-κB with IC50 < 50 µM
AntiviralEffective against β-coronaviruses
AnticancerInhibition of cancer cell proliferation

Scientific Research Applications

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.
  • Antimicrobial Effects : Some derivatives exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Pharmacological Research

Ongoing studies are exploring the compound's potential as a therapeutic agent for various diseases:

  • Cancer Treatment : Its ability to disrupt cell cycle progression makes it a candidate for further development in oncology.
  • Neurodegenerative Diseases : Preliminary studies suggest possible neuroprotective effects, warranting more extensive investigation.

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation, attributed to CDK2 inhibition leading to cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential as a new antimicrobial agent.

Case Study 3: Mechanistic Insights

Molecular docking studies provided insights into binding affinities with CDK2, revealing how structural modifications influence biological activity. These findings support the design of more potent derivatives.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-13-2-6-15(7-3-13)29-19-17(10-26-29)20(31)28(12-25-19)11-18(30)27-14-4-8-16(9-5-14)32-21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMLARFCQKFYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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